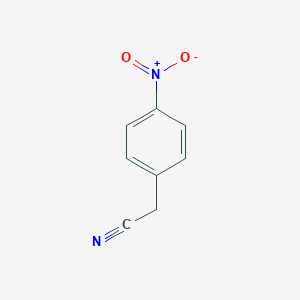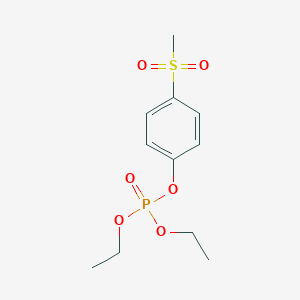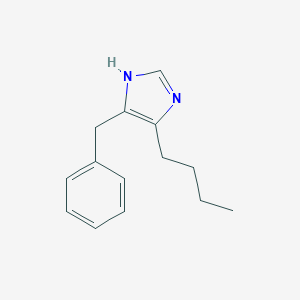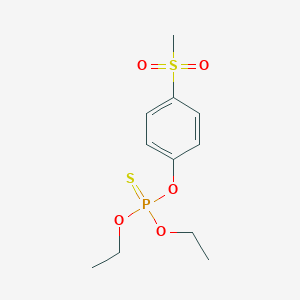
2,1,3-Benzoxadiazol-5-yl-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves the formation of C-N bonds using aromatic aldehydes and o-phenylenediamine, with variations in conditions leading to different products such as quinoxalines and benzimidazolyl phenyl methanones . Another paper describes a stereospecific synthesis of N-methyl benzazocinyl alkanones, which are structurally related to the compound of interest and exhibit opiate activity . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The crystal structure and vibrational spectroscopy of bis-(1H-benzimidazol-2-yl)-methanone have been reported, along with DFT calculations that show good agreement with experimental data . This suggests that similar analytical techniques could be used to determine the molecular structure of "2,1,3-Benzoxadiazol-5-yl-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)methanone".
Chemical Reactions Analysis
The papers do not provide specific information on the chemical reactions of the compound "this compound". However, the synthesis and reactivity of related compounds, such as benzimidazole derivatives, are discussed, which could give insights into potential reactions .
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not detailed in the papers, the related compounds' properties, such as their antioxidant and antimicrobial activities, are evaluated . These properties are often influenced by the structure of the compound, suggesting that "this compound" may also possess similar activities.
Scientific Research Applications
Synthesis and Bioactivity of Analogous Compounds
Antimicrobial and Antifungal Activities
A study synthesized a library of compounds related to benzoxadiazole and evaluated their in silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction properties, in vitro antibacterial, antifungal, and antimycobacterial activities. Some compounds showed better antimycobacterial agents compared to standard drugs, indicating potential applications in developing new antimicrobial agents (Pandya et al., 2019).
Enantiomeric Determination in Drug Development
The use of benzoxadiazole derivatives for the enantiomeric determination of amines by high-performance liquid chromatography (HPLC) was reported. This application is crucial in drug development for analyzing the optical purity of chiral amines, which can significantly affect the drug's pharmacological profile (Al-Kindy et al., 1998).
Antibacterial and Antiviral Activities
Novel synthesized benzimidazole derivatives were evaluated for their antimicrobial and antiviral potential. This study underscores the significance of heterocyclic compounds in developing new therapeutic agents, although the direct connection to the compound is not made (Sharma et al., 2009).
Electrochemical and Optical Properties
- Electrochromic Devices: Research into benzoxadiazole-containing polymers highlighted their electrochemical and optical properties, suggesting applications in electrochromic devices. These materials could offer advancements in smart windows, displays, and other technologies requiring controlled light transmission (Goker et al., 2014).
Antiproliferative Activity
- Cancer Research: A series of benzimidazole and imidazopyridine conjugates were synthesized and assessed for their antiproliferative activity against various cancer cell lines. Compounds exhibited significant cytotoxicity, indicating potential applications in cancer therapy (Mullagiri et al., 2018).
Mechanism of Action
Target of Action
Farampator-d10 is an AMPA receptor positive modulator . The AMPA receptor is a type of ionotropic transmembrane receptor for glutamate that mediates fast synaptic transmission in the central nervous system. Its modulation can influence synaptic transmission and plasticity, contributing to learning and memory processes.
Mode of Action
As an AMPA receptor positive modulator, Farampator-d10 enhances the activity of these receptorsThis modulation results in increased excitatory synaptic transmission .
Biochemical Pathways
The primary biochemical pathway affected by Farampator-d10 is the glutamatergic pathway. By modulating AMPA receptors, it influences the synaptic transmission of glutamate, the most abundant excitatory neurotransmitter in the nervous system. The downstream effects of this modulation can include enhanced cognitive function, as AMPA receptor activity is crucial for learning and memory .
Result of Action
The modulation of AMPA receptors by Farampator-d10 can lead to enhanced cognitive function. It has potential in treating disorders characterized by cognitive deficits such as Alzheimer’s disease and schizophrenia . The exact molecular and cellular effects of Farampator-d10’s action depend on the specific context of its use, including the presence of other drugs, the individual’s health status, and more.
properties
IUPAC Name |
2,1,3-benzoxadiazol-5-yl-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c16-12(15-6-2-1-3-7-15)9-4-5-10-11(8-9)14-17-13-10/h4-5,8H,1-3,6-7H2/i1D2,2D2,3D2,6D2,7D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFVRBYKKGGDPAJ-OKVOLUEJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC3=NON=C3C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])C(=O)C2=CC3=NON=C3C=C2)([2H])[2H])([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-hydrazinyl-4,5,6,7-tetrahydro-Pyrazolo[1,5-a]pyridine](/img/structure/B121136.png)



![N-[5-hydroxy-6-(hydroxymethyl)-2,4-bis(phenylmethoxy)oxan-3-yl]acetamide](/img/structure/B121146.png)






![Phosphorothioic acid, O,O-diethyl O-[4-(methylthio)phenyl] ester](/img/structure/B121181.png)
